1,4,5-Oxadiazepane hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4,5-oxadiazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-3-7-4-2-6-5-1;/h5-6H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQWIZFPRGIKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 1,4,5 Oxadiazepane Core
Early Synthetic Approaches and Their Limitations
Early investigations into the synthesis of the 1,4,5-oxadiazepane (B1588983) ring system laid the groundwork for subsequent methodological advancements. Notably, prior art, as referenced in later patents, including Polish patent PL 123646 and Soviet patent SU 784 264, described the preparation of 1,4,5-oxadiazepines. researchgate.netresearchgate.net These initial methods typically involved the reaction of N,N'-diacylated hydrazines with 2,2'-dichlorodiethyl ether. researchgate.netresearchgate.net
A significant characteristic of these early approaches was the use of N,N-dimethylformamide (DMFA) as the reaction solvent. researchgate.netresearchgate.net While these methods successfully produced the desired heterocyclic framework, they were often hampered by notable limitations. The primary drawbacks were unsatisfactory yields and insufficient purity of the resulting 1,4,5-oxadiazepine derivatives. researchgate.net These limitations likely stemmed from side reactions and difficulties in product isolation and purification associated with the use of DMFA under the specified reaction conditions. The quest for more efficient and scalable synthetic routes prompted further research to overcome these challenges.
Multi-Step Cyclization Protocols
To address the shortcomings of earlier methods, more refined multi-step cyclization protocols have been developed. These strategies focus on improving yield, purity, and scalability, making the synthesis of the 1,4,5-oxadiazepane core more amenable to industrial applications. A predominant and improved method involves a two-step process: the formation of a 4,5-diacyl- Current time information in Bangalore, IN.sioc-journal.cnontosight.ai-oxadiazepine intermediate, followed by deprotection to yield the final product.
Reactions Involving N,N′-Diacylhydrazines and 2,2′-Disubstituted Diethyl Ethers
A significant advancement in the synthesis of the 1,4,5-oxadiazepane core involves the cyclization of N,N'-diacylhydrazines with 2,2'-disubstituted diethyl ethers in the presence of a base. researchgate.net This reaction leads to the formation of a 4,5-diacyl- Current time information in Bangalore, IN.sioc-journal.cnontosight.ai-oxadiazepine, a key intermediate that can be readily deprotected.
The general reaction scheme involves the deprotonation of the N,N'-diacylhydrazine by a suitable base, creating a nucleophilic species that then reacts with the 2,2'-disubstituted diethyl ether in a cyclization process. A crucial improvement over earlier methods was the selection of polar aprotic solvents other than DMFA. Solvents such as dimethyl sulfoxide (B87167) (DMSO), sulfolane, N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMA) have been shown to significantly enhance both the yield and purity of the cyclized product. researchgate.net
A variety of bases can be employed, including alkali metal hydroxides (e.g., potassium hydroxide), carbonates, and alcoholates. researchgate.net The reaction is typically carried out at elevated temperatures, generally in the range of 80-90°C, for several hours. researchgate.net The resulting 4,5-diacyl- Current time information in Bangalore, IN.sioc-journal.cnontosight.ai-oxadiazepine can often be isolated by precipitation and filtration, yielding a product with high purity. researchgate.net
| N,N'-Diacyl-hydrazine | 2,2'-Disubstituted Diethyl Ether | Base | Solvent | Yield of 4,5-Diacyl- Current time information in Bangalore, IN.sioc-journal.cnontosight.ai-oxadiazepine | Reference |
| Diacetylhydrazine | 2,2'-Dichlorodiethyl ether | Potassium hydroxide (B78521) | Dimethyl sulfoxide (DMSO) | 73.2% | researchgate.net |
| Diacetylhydrazine | 2,2'-Dichlorodiethyl ether | Potassium hydroxide | N-methyl-2-pyrrolidone (NMP) | 39.1% | researchgate.net |
| Diacetylhydrazine | 2,2'-Dichlorodiethyl ether | Potassium hydroxide | N,N-Dimethylacetamide (DMA) | 41.2% | researchgate.net |
| Diacetylhydrazine | 2,2'-Dichlorodiethyl ether | Potassium hydroxide | N,N-Dimethylformamide (DMFA) | 15.2% | researchgate.net |
Mechanism of Ring Formation and Key Intermediates
The formation of the 1,4,5-oxadiazepane ring from N,N'-diacylhydrazines and 2,2'-disubstituted diethyl ethers is proposed to proceed through a sequential nucleophilic substitution pathway. While detailed mechanistic studies for this specific reaction are not extensively published, a plausible mechanism can be inferred based on fundamental organic chemistry principles.
The reaction is initiated by the deprotonation of the N,N'-diacylhydrazine by the base, generating a more nucleophilic hydrazide anion. This anion then undergoes a nucleophilic attack on one of the electrophilic carbon atoms of the 2,2'-disubstituted diethyl ether, displacing a leaving group (e.g., a halide) in an intermolecular fashion. This first substitution step results in a linear intermediate.
Following the initial substitution, a second, intramolecular cyclization step occurs. The remaining nitrogen atom of the hydrazide moiety, also rendered nucleophilic by the basic conditions, attacks the other electrophilic carbon of the diethyl ether backbone. This intramolecular nucleophilic substitution closes the seven-membered ring, forming the stable 4,5-diacyl- Current time information in Bangalore, IN.sioc-journal.cnontosight.ai-oxadiazepane. The key intermediate in this proposed mechanism is the linear N-acyl-N'-(2-substituted-ethyl)acylhydrazine formed after the first substitution. The efficiency of the cyclization is influenced by factors such as the nature of the leaving group on the diethyl ether, the strength of the base, and the choice of solvent, which can affect the solubility and reactivity of the intermediates.
Deprotection Strategies for 1,4,5-Oxadiazepane Hydrochloride Formation
The final step in the synthesis of this compound is the removal of the acyl protecting groups from the 4,5-diacyl- Current time information in Bangalore, IN.sioc-journal.cnontosight.ai-oxadiazepine intermediate. This deprotection can be achieved through either acid-mediated hydrolysis or base-catalyzed removal.
Acid-Mediated Hydrolysis of Acyl Groups
A common and effective method for the deprotection of the 4,5-diacyl- Current time information in Bangalore, IN.sioc-journal.cnontosight.ai-oxadiazepine is acid-mediated hydrolysis, typically using a hydrohalic acid such as hydrogen chloride. researchgate.net This process not only cleaves the acyl groups but also directly affords the desired hydrochloride salt of the 1,4,5-oxadiazepane.
The reaction is generally carried out by treating the 4,5-diacyl- Current time information in Bangalore, IN.sioc-journal.cnontosight.ai-oxadiazepine with an excess of the hydrohalic acid in a suitable polar solvent. researchgate.net High-boiling alcohols like diethylene glycol are often used as solvents for this step. researchgate.net The reaction mixture is typically heated for an extended period to ensure complete hydrolysis of both amide bonds. Upon cooling, the this compound, being a salt, often precipitates from the reaction mixture and can be isolated by filtration. This method has been reported to provide high yields of the final product. researchgate.net For instance, the treatment of 4,5-diacetyl- Current time information in Bangalore, IN.sioc-journal.cnontosight.ai-oxadiazepine with anhydrous hydrogen chloride in diethylene glycol has been shown to produce Current time information in Bangalore, IN.sioc-journal.cnontosight.ai-oxadiazepine hydrochloride in yields of up to 85%. researchgate.net
Base-Catalyzed Removal of Protecting Groups
An alternative to acid-mediated hydrolysis is the removal of the acyl groups under basic conditions. This approach can be advantageous in certain synthetic contexts, particularly when acid-sensitive functional groups are present elsewhere in the molecule.
The base-catalyzed deprotection involves heating the 4,5-diacyl- Current time information in Bangalore, IN.sioc-journal.cnontosight.ai-oxadiazepine with a strong base, such as an alkali metal hydroxide (e.g., potassium hydroxide), in a polar solvent like water or a high-boiling alcohol. google.com The reaction proceeds via saponification of the amide bonds. The free 1,4,5-oxadiazepane is then liberated. To obtain the hydrochloride salt, a subsequent step involving the addition of hydrochloric acid would be necessary. The efficiency of this method can be influenced by the choice of base, solvent, and reaction temperature.
| Starting Material | Base | Solvent | Yield of Current time information in Bangalore, IN.sioc-journal.cnontosight.ai-oxadiazepine | Reference |
| 4,5-Diacetyl- Current time information in Bangalore, IN.sioc-journal.cnontosight.ai-oxadiazepine | Potassium hydroxide | Water, Potassium acetate (B1210297) | 80.9% | google.com |
| 4,5-Diacetyl- Current time information in Bangalore, IN.sioc-journal.cnontosight.ai-oxadiazepine | Potassium hydroxide | Sulfolane | Not specified | google.com |
| 4,5-Dibenzoyl- Current time information in Bangalore, IN.sioc-journal.cnontosight.ai-oxadiazepine | Potassium hydroxide | Water | 33.6% | google.com |
Transition-Metal-Catalyzed Annulations
The formation of the 1,4,5-oxadiazepane ring through transition-metal catalysis offers modern and efficient routes, particularly for creating substituted and chiral derivatives.
Copper-Promoted Oxidative Coupling Reactions
A significant advancement in the synthesis of substituted 1,4,5-oxadiazepanes involves a copper-promoted oxidative coupling of specialized hydrazine (B178648) reagents and aldehydes. Research has demonstrated that SnAP (Stannyl Amine Protocol) hydrazine reagents can undergo an oxidative, copper-mediated coupling to form these seven-membered rings. google.comresearchgate.netresearchgate.net This method is distinct from previous SnAP reactions as it proceeds via a molecular oxygen-assisted oxidative cyclization. google.comresearchgate.net
The process begins with the condensation of a freshly prepared oxadiazepane SnAP reagent with a variety of aldehydes to form the corresponding hydrazones. ethz.ch The subsequent cyclization is promoted by a copper(II) salt, such as copper(II) triflate, in the presence of a mild base like 2,6-lutidine. google.com The proposed mechanism suggests that the hydrazone cyclizes, and a subsequent oxidation, presumably by Cu(II), leads to a cationic oxadiazepinium intermediate. This is followed by proton abstraction to reform the hydrazone moiety in the product. google.com Molecular oxygen is believed to be the terminal oxidant, re-oxidizing the copper(I) species back to the active Cu(II) catalyst, as reactions performed under the strict exclusion of oxygen proceed with poor yields. google.com
This transformation is tolerant of a wide array of functional groups on the aldehyde, including electron-rich, electron-poor aromatic, heteroaromatic, and aliphatic variants, and is suitable for gram-scale synthesis. google.comresearchgate.netresearchgate.net
Table 1: Examples of Copper-Promoted Synthesis of 1,4,5-Oxadiazepane Derivatives
| Aldehyde Substrate | Product Yield |
| 4-Nitrobenzaldehyde | 72% |
| 4-Chlorobenzaldehyde | 70% |
| Benzaldehyde | 65% |
| 2-Naphthaldehyde | 68% |
| 2-Furaldehyde | 55% |
| Cyclohexanecarboxaldehyde | 45% |
| Data sourced from a study on the copper-promoted oxidative coupling of SnAP hydrazines and aldehydes. google.com |
Palladium-Catalyzed Cyclizations in Oxadiazepane Synthesis
While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools in modern organic synthesis, their application in forming the 1,4,5-oxadiazepane core itself is not a widely documented strategy. The available literature indicates that palladium catalysis is primarily employed in the modification of molecules that already contain a pre-formed 1,4,5-oxadiazepane ring. For instance, these methods are used in the industrial synthesis of the herbicide Pinoxaden, where a pyrazole (B372694) moiety is coupled to a functionalized phenyl group that is part of a larger structure incorporating the oxadiazepane heterocycle. However, a direct palladium-catalyzed cyclization to construct the foundational seven-membered ring has not been established as a primary synthetic route.
Organocatalytic and Metal-Free Approaches to Oxadiazepanes
Metal-free strategies provide valuable alternatives for the synthesis of the 1,4,5-oxadiazepane core, often utilizing readily available reagents and straightforward reaction conditions.
Base-Mediated (4+3)-Annulation Strategies
A well-established and industrially significant route to the 1,4,5-oxadiazepane skeleton is a two-step process commencing with a base-mediated annulation. This method can be described as a formal [4+3] annulation, where a three-atom component (N,N'-diacylhydrazine) reacts with a four-atom component (a 2,2'-disubstituted diethyl ether) to form the seven-membered ring. google.comgoogle.com
In the first step, an N,N'-diacylhydrazine, such as N,N'-diacetylhydrazine, is treated with a strong base in a polar aprotic solvent. google.com The resulting dianion undergoes a double nucleophilic substitution with a suitable dielectrophile like 2,2'-dichlorodiethyl ether. google.comgoogle.com This cyclization yields a 4,5-diacyl- google.comCurrent time information in Bangalore, IN.google.com-oxadiazepane intermediate. google.comgoogle.com The reaction conditions are crucial for achieving good yields, with polar solvents like DMSO, NMP, or sulfolane, and bases such as potassium carbonate or potassium hydroxide being preferred. google.comgoogle.com
Table 2: Base-Mediated Synthesis of 4,5-Diacetyl- google.comCurrent time information in Bangalore, IN.google.com-oxadiazepine
| Base | Solvent | Temperature (°C) | Yield | Reference |
| K₂CO₃ / KOH | DMSO | 70-75 | 65.1% | google.com |
| K₂CO₃ | DMSO | 80-85 | - | google.com |
| K₂CO₃ | NMP | 125-130 | 76.0% | google.com |
| K₂CO₃ | Sulfolane | 125-130 | 70.0% | google.com |
| Data compiled from patent literature describing the process. google.comgoogle.com |
Thiocyanate-Mediated Cyclization Methods
Based on the available scientific and patent literature, a synthetic route to the 1,4,5-oxadiazepane core that is explicitly mediated by thiocyanate (B1210189) reagents is not a well-documented or established method.
Chiral Synthesis and Stereoselective Preparation of 1,4,5-Oxadiazepane Derivatives
The development of stereoselective methods for preparing 1,4,5-oxadiazepanes is of significant interest for creating enantiopure compounds. The copper-promoted oxidative coupling strategy using SnAP reagents has been successfully extended to the synthesis of chiral 1,4,5-oxadiazepanes. google.comethz.ch
The key to this stereoselectivity is the use of a chiral SnAP hydrazine reagent. google.com When these enantiopure reagents are condensed with various aldehydes and subjected to the copper-promoted oxidative cyclization conditions, the chirality is effectively transferred to the final heterocyclic product. This approach allows for the synthesis of a range of enantioenriched 1,4,5-oxadiazepane derivatives. google.comethz.ch
A notable feature of the chiral heterocycles prepared by this method is their unusually high specific optical activity, with some derivatives exhibiting optical rotation values between -300 and -1000, and in some cases, as high as -2000. ethz.ch These compounds are colorless, which may make them suitable for applications requiring transparent materials with significant optical rotation. ethz.ch
Table 3: Chiral Synthesis of 1,4,5-Oxadiazepanes
| Aldehyde Substrate | Yield of Chiral Product | Specific Optical Rotation [α]D |
| 4-Bromobenzaldehyde | 72% | -796.9 (c=1.0, CHCl₃) |
| 3-Methoxybenzaldehyde | 65% | -739.5 (c=1.0, CHCl₃) |
| 2-Thiophenecarboxaldehyde | 61% | -998.6 (c=1.0, CHCl₃) |
| 4-(Trifluoromethyl)benzaldehyde | 68% | -675.4 (c=1.0, CHCl₃) |
| Data sourced from the work of Luescher, Bode, et al. google.comethz.ch |
Process Optimization and Scale-Up Considerations for this compound Production
The successful transition from laboratory-scale synthesis to industrial production of this compound hinges on careful process optimization and scale-up strategies. The documented synthetic route has been shown to be amenable to industrial-scale operations, offering several advantages over previous methods. google.com
For the initial cyclization, the use of polar solvents like DMSO enhances reaction kinetics. The reaction temperature is a critical parameter to control, with a range of 80-85°C being optimal to minimize side reactions.
In the deprotection step to form the hydrochloride salt, the concentration of the hydrohalic acid is a key variable, with 2 to 5 equivalents being preferable. google.com When using a basic deprotection method, the choice of base and its stoichiometry are important. Alkali metal hydroxides, particularly potassium hydroxide, are preferred, with 1 to 2 equivalents per acyl group being effective. google.com
For purification of the final product, crystallization is a key step. In one example, after the reaction to form the hydrochloride salt, the product is filtered from the reaction suspension and washed with a solvent like cold methyl acetate to remove impurities. google.com The use of n-pentanol as a crystallization solvent has also been noted to maximize product recovery. Post-synthesis, extraction with solvents such as chlorobenzene (B131634) or xylene can be employed to separate the product from aqueous phases, with recovery rates of 83-94% being achievable.
Challenges in production, such as the formation of impurities from residual acyl groups or ether byproducts, can be mitigated through recrystallization and solvent extraction techniques. The development of continuous processes, utilizing cascaded stirred reactors with in-line filtration and solvent recovery, offers a path to reduce reaction times, improve consistency of purity to over 90%, and decrease solvent waste and energy consumption by as much as 30% compared to batch methods.
Derivatization and Functionalization Strategies of the 1,4,5 Oxadiazepane Scaffold
Modification at Nitrogen Atoms: N-Alkylation and N-Acylation
The nitrogen atoms at positions 4 and 5 are the most common sites for modification on the 1,4,5-oxadiazepane (B1588983) ring due to their nucleophilicity. N-acylation and N-alkylation are fundamental transformations to introduce a wide array of substituents.
N-Acylation:
N-Acylation of the 1,4,5-oxadiazepane scaffold is a well-established method, often employed during the primary synthesis of the ring system itself. The reaction of N,N'-diacylhydrazines with suitable dielectrophiles is a common route to 4,5-diacyl-1,4,5-oxadiazepanes. These diacylated derivatives can be considered as protected forms of the parent heterocycle or as final products with specific biological activities.
The synthesis typically involves the reaction of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether in a polar solvent in the presence of a base. acs.org The choice of the acyl group can be varied to introduce different functionalities. For instance, the use of N,N'-diacetylhydrazine leads to the formation of 4,5-diacetyl-1,4,5-oxadiazepane. dntb.gov.ua The acyl groups can be removed under acidic conditions, for example, by treatment with a hydrohalic acid like hydrogen chloride, to yield the corresponding 1,4,5-oxadiazepane salt, such as 1,4,5-oxadiazepane hydrochloride. acs.orggoogle.com This deacylation step provides access to the free secondary amine functionalities, which can then be subjected to further derivatization.
Alternatively, the diacylated compounds can be the target molecules themselves. The nature of the acyl group can significantly influence the properties of the final compound.
| Acylating Agent | Resulting Derivative | Reaction Conditions | Reference |
| N,N'-diacetylhydrazine | 4,5-diacetyl- dntb.gov.uaCurrent time information in Bangalore, IN.organic-chemistry.org-oxadiazepine | Reaction with 2,2'-dichlorodiethyl ether in DMSO with potassium hydroxide (B78521). | acs.org |
| N,N'-dibenzoylhydrazine | 4,5-dibenzoyl- dntb.gov.uaCurrent time information in Bangalore, IN.organic-chemistry.org-oxadiazepine | Reaction with a suitable dielectrophile in a polar solvent. | bham.ac.uk |
| Acetic anhydride | 4,5-diacetyl-1,4,5-oxadiazepane | Acylation of the parent 1,4,5-oxadiazepane. | ontosight.ai |
N-Alkylation:
While less documented specifically for the 1,4,5-oxadiazepane ring, N-alkylation of cyclic hydrazine (B178648) derivatives is a common practice and the principles can be applied to this scaffold. organic-chemistry.org The presence of two secondary amine groups in the parent 1,4,5-oxadiazepane allows for mono- or di-alkylation. The reaction typically involves the treatment of the heterocycle with an alkyl halide in the presence of a base to neutralize the generated acid. The choice of base and reaction conditions can influence the degree of alkylation.
For related cyclic hydrazine systems, methods such as reductive amination of carbonyl compounds in the presence of a reducing agent have also been employed to introduce alkyl groups. nih.gov This enzymatic approach offers a green and efficient alternative for the synthesis of N-alkylated hydrazines. nih.gov Another strategy involves the formation of a nitrogen dianion using a strong base like n-butyllithium, followed by reaction with an alkyl halide, which allows for selective alkylation. organic-chemistry.orgd-nb.info
Given the reactivity of the N-H bonds, direct alkylation of 1,4,5-oxadiazepane with various alkylating agents (e.g., alkyl halides, sulfates) is a feasible strategy to generate a diverse range of derivatives. The reaction of 4-piperidone (B1582916) with alkyl bromides to give N-alkyl-4-piperidones, which then undergo a Schmidt reaction to form N1-alkyl-1,4-diazepin-5-ones, provides an analogous example of N-alkylation in a related seven-membered ring system. researchgate.net
| Alkylation Strategy | Reagents | Potential Product | Analogous System Reference |
| Direct Alkylation | Alkyl halide, Base | N-alkyl or N,N'-dialkyl-1,4,5-oxadiazepane | General amine alkylation |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-alkyl-1,4,5-oxadiazepane | IRED-catalyzed reductive amination of hydrazines |
| Dianion Alkylation | n-BuLi, Alkyl halide | Mono- or di-alkylated 1,4,5-oxadiazepane | Selective alkylation of hydrazine derivatives |
Functionalization at Carbon Centers of the Ring System
Functionalization of the carbon backbone of the 1,4,5-oxadiazepane ring is more challenging due to the presence of unactivated C-H bonds. However, modern synthetic methodologies offer potential avenues for such modifications.
Strategies for the C-H functionalization of saturated heterocycles, particularly those containing oxygen and nitrogen, have been developed and could be adapted for the 1,4,5-oxadiazepane scaffold. nih.gov One promising approach involves hydrogen atom transfer (HAT) catalysis. This method allows for the direct introduction of aryl or other functional groups at the α-position to the heteroatoms. For instance, photoredox-mediated HAT could potentially be used to generate a radical at a carbon center of the 1,4,5-oxadiazepane ring, which could then be trapped by a suitable coupling partner.
Another potential strategy is the use of directed metalation, where a directing group installed on one of the nitrogen atoms could facilitate the deprotonation of an adjacent C-H bond with a strong base, followed by quenching with an electrophile. However, the regioselectivity of such a reaction would need to be carefully controlled.
| Functionalization Strategy | Potential Reagents | Target Position | Analogous System Reference |
| Hydrogen Atom Transfer (HAT) | Photocatalyst, H-atom abstractor, Coupling partner | C-H bonds adjacent to N or O | Stereoselective C(sp3)-H functionalization of oxygen heterocycles |
| Directed Metalation | Directing group, Strong base, Electrophile | C-H bonds adjacent to N | Lithiation of N-Boc protected amines |
Introduction of Substituents via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and represent a key strategy for introducing diverse substituents onto the 1,4,5-oxadiazepane scaffold. To apply these methods, the scaffold must first be functionalized with a suitable handle, such as a halide or a triflate.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide or triflate, is a versatile method for forming C-C bonds. dntb.gov.uagoogle.comlibretexts.org To utilize this reaction, a halogenated or triflated derivative of 1,4,5-oxadiazepane would be required. While direct halogenation of the 1,4,5-oxadiazepane ring at a carbon position is not well-described, one could envision synthesizing the ring from precursors already bearing these functional groups. Once a halo- or triflate-substituted 1,4,5-oxadiazepane is obtained, it could be coupled with a wide variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents. The reaction is typically carried out in the presence of a palladium catalyst and a base. bham.ac.uk The study of Suzuki cross-coupling on diazocines, another type of medium-sized heterocycle, suggests the feasibility of such transformations. nih.gov
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org The parent 1,4,5-oxadiazepane, with its two secondary amine functionalities, is an ideal substrate for this reaction. Coupling of 1,4,5-oxadiazepane with various aryl or heteroaryl halides would provide direct access to N-aryl and N-heteroaryl derivatives. This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. d-nb.info The successful application of intramolecular Buchwald-Hartwig N-arylation on bicyclic hydrazines to form spirocyclic structures highlights the potential of this methodology for creating complex molecules from hydrazine-containing scaffolds. rsc.org
| Cross-Coupling Reaction | Substrates | Catalyst/Reagents | Potential Product | Reference for Analogous Systems |
| Suzuki-Miyaura Coupling | Halo/Triflate-functionalized 1,4,5-oxadiazepane + Boronic acid/ester | Palladium catalyst, Base | C-Aryl/heteroaryl/vinyl-1,4,5-oxadiazepane | nih.gov |
| Buchwald-Hartwig Amination | 1,4,5-Oxadiazepane + Aryl/Heteroaryl halide/triflate | Palladium catalyst, Phosphine ligand, Base | N-Aryl/heteroaryl-1,4,5-oxadiazepane | rsc.org |
Strategies for Diversity-Oriented Synthesis of Oxadiazepane Libraries
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore a wide range of chemical space and identify novel biologically active compounds. bham.ac.uk The 1,4,5-oxadiazepane scaffold is an attractive starting point for DOS due to its multiple functionalization points.
A DOS strategy for 1,4,5-oxadiazepane libraries could involve a branching pathway from a common intermediate. For example, a protected 1,4,5-oxadiazepane with orthogonal protecting groups on the two nitrogen atoms could serve as a key intermediate. Selective deprotection of one nitrogen would allow for its functionalization, followed by deprotection and functionalization of the second nitrogen atom. This approach would allow for the introduction of two different diversity elements at the nitrogen positions.
Furthermore, if methods for the functionalization of the carbon centers are developed, these could be incorporated into a DOS workflow to create even greater structural diversity. A build/couple/pair strategy could be envisioned where the 1,4,5-oxadiazepane ring is first synthesized (build), then functionalized at the nitrogen and/or carbon atoms (couple), and finally, the resulting derivatives are further elaborated or combined (pair).
The synthesis of libraries of medium-ring nitrogen heterocycles has been explored, providing a framework for the development of DOS strategies for 1,4,5-oxadiazepanes. bham.ac.uk The use of combinatorial libraries of bis-heterocyclic compounds also offers a strategy for creating skeletal diversity. nih.gov
| DOS Strategy | Key Features | Potential Outcome | Reference for General Principles |
| Orthogonal Protection | Use of different protecting groups on N4 and N5 to allow for sequential and differential functionalization. | Library of N,N'-disubstituted 1,4,5-oxadiazepanes with high diversity. | General synthetic chemistry principles. |
| Build/Couple/Pair | Synthesis of the scaffold, followed by combinatorial functionalization at multiple sites. | A highly diverse library with variations in substituents and potentially the core scaffold. | bham.ac.uk |
| Scaffold-Ranking Library | Screening of libraries with different core scaffolds to identify promising ones. | Identification of the 1,4,5-oxadiazepane scaffold as a hit for a particular biological target. | nih.gov |
Computational and Theoretical Investigations of 1,4,5 Oxadiazepane
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a compound, forming the basis for predicting a wide range of chemical characteristics.
The seven-membered ring of 1,4,5-oxadiazepane (B1588983) is not planar and can adopt several low-energy three-dimensional structures known as conformers. Identifying the most stable conformers is crucial as the molecule's shape dictates its physical properties and biological interactions.
While specific DFT studies on 1,4,5-oxadiazepane are not prevalent in the literature, the methodology for such an investigation is well-established. A typical conformational analysis using DFT would involve:
Initial Structure Generation: Proposing various possible conformations for the seven-membered ring, such as chair, boat, and twist-boat forms.
Geometry Optimization: Using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) to find the lowest energy geometry for each initial structure. nih.gov The choice of functional is critical, as different functionals vary in their ability to accurately model specific types of molecular interactions. acs.org
Energy Calculation: Determining the relative energies of all optimized conformers to identify the most stable (lowest energy) structures. Frequency calculations are also performed to confirm that each optimized structure is a true energy minimum and not a transition state. nih.gov
Solvent Effects: Incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate how the conformational preferences might change in a solution, which is more representative of experimental conditions. nih.govresearchgate.net
For a flexible seven-membered ring, a multidimensional conformational analysis would be necessary to explore the potential energy surface thoroughly. nih.govnih.gov Such studies on related heterocyclic systems have shown that the presence and position of heteroatoms significantly influence the relative stability of different conformers. elsevierpure.com
Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability. The 1,4,5-oxadiazepane ring is a saturated heterocycle, meaning it lacks the continuous system of p-orbitals required for aromaticity. Therefore, it is considered a non-aromatic compound.
The stability of the ring is instead governed by factors such as:
Ring Strain: Seven-membered rings generally have higher ring strain than five- or six-membered rings, but they are flexible enough to adopt conformations that minimize this strain.
Torsional Strain: Strain arising from the eclipsing of bonds on adjacent atoms. The ring puckers into non-planar shapes to relieve this strain.
Steric Hindrance: Repulsive interactions between substituents on the ring.
Molecular Dynamics Simulations of Oxadiazepane Systems
While quantum chemical calculations provide a static picture of a molecule's preferred conformations, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations calculate the trajectory of atoms and molecules by applying Newton's classical equations of motion, providing a "movie" of molecular motion. mdpi.com
For the 1,4,5-oxadiazepane system, MD simulations could be used to:
Explore Conformational Landscapes: Observe the transitions between different conformers (e.g., chair-to-boat interconversions) in real-time and determine the free energy barriers for these changes.
Analyze Solvation: Study how the molecule interacts with solvent molecules, such as water. This includes analyzing the formation and lifetime of hydrogen bonds between the solvent and the heteroatoms of the oxadiazepane ring. MD simulations have been effectively used to study the properties of aqueous solutions of other ethers like 1,4-dioxane. researchgate.net
Determine Dynamic Properties: Calculate properties like diffusion coefficients and radial distribution functions to understand how the molecule moves and structures itself within a liquid environment. researchgate.net
A typical MD simulation involves placing the molecule in a simulation box filled with solvent molecules, choosing an appropriate force field (a set of parameters that defines the potential energy of the system), and running the simulation for a sufficient time (nanoseconds to microseconds) to observe the phenomena of interest. mdpi.comnih.gov The stability of a ligand-protein complex, for instance, is often confirmed through MD simulations of 100 nanoseconds or more. mdpi.comnih.govnih.gov
Mechanistic Insights into Reaction Pathways via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. It allows researchers to map out the entire reaction pathway from reactants to products, including the identification of high-energy transition states and intermediates.
Patents describe the synthesis of mdpi.comnih.govmdpi.com-oxadiazepine derivatives, which typically involves reacting an N,N'-diacyl-hydrazine with a disubstituted diethyl ether, followed by hydrolysis with a hydrohalic acid (like HCl) to yield the final salt. google.comgoogle.com Computational modeling could provide deep insights into this process:
Transition State Searching: Using DFT, algorithms can locate the geometry of the transition state for each step of the reaction. The energy of this transition state determines the activation energy and, thus, the reaction rate.
Solvent and Catalyst Effects: The model can include solvent molecules and catalysts to understand their role in stabilizing intermediates or lowering the energy of transition states. acs.org
Pathway Prediction: For complex reactions, computational tools can help predict possible side-products or alternative reaction pathways, aiding in the optimization of reaction conditions. nih.gov
By modeling the reaction of 4,5-diacyl- mdpi.comnih.govmdpi.com-oxadiazepine with hydrochloric acid, for example, computational methods could clarify the step-by-step mechanism of the acyl group removal and the subsequent protonation to form the hydrochloride salt.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Oxadiazepane Derivatives (Focus on Physicochemical Parameters)
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. nih.gov The fundamental principle is that variations in the structural properties of molecules are responsible for the variations in their activities.
For a series of 1,4,5-oxadiazepane derivatives, a QSAR study would involve several key steps:
Data Set Assembly: A series of oxadiazepane derivatives with experimentally measured biological activity (e.g., IC₅₀ values) would be compiled. This set is typically divided into a training set (to build the model) and a test set (to validate its predictive power). researchgate.net
Descriptor Calculation: For each molecule in the series, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties. researchgate.netresearchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the observed activity. researchgate.net
Model Validation: The model's robustness and predictive ability are rigorously tested using statistical metrics like the correlation coefficient (R²), cross-validated R² (Q²), and by using the model to predict the activity of the compounds in the test set. mdpi.comnih.gov
The focus of QSAR is on using physicochemical parameters as descriptors. These parameters are crucial as they govern how a molecule interacts with a biological system (e.g., crossing membranes, binding to a receptor). Key physicochemical parameters used in QSAR are detailed in the table below.
Interactive Data Tables
Table 1: Computed Physicochemical Properties of 1,4,5-Oxadiazepane and Related Compounds
| Property | 1,4,5-Oxadiazepane nih.gov | 1,4,5-Oxadiazepane hydrochloride nih.gov | 4,5-diacetylhexahydro-1,4,5-Oxadiazepine nih.gov |
| Molecular Formula | C₄H₁₀N₂O | C₄H₁₁ClN₂O | C₈H₁₄N₂O₃ |
| Molecular Weight | 102.13 g/mol | 138.59 g/mol | 186.21 g/mol |
| Hydrogen Bond Donors | 2 | 3 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Topological Polar Surface Area | 41.5 Ų | 41.5 Ų | 49.9 Ų |
| Rotatable Bond Count | 1 | 1 | 2 |
| XLogP3-AA (LogP) | -1.1 | N/A | -1.0 |
Data sourced from PubChem.
Table 2: Key Physicochemical Parameters in QSAR Studies
| Parameter Category | Parameter Name | Description |
| Hydrophobicity | LogP | The logarithm of the partition coefficient between n-octanol and water; measures a compound's lipophilicity. |
| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule, influencing electrostatic interactions. |
| Electronic | pKa | The acid dissociation constant; determines the ionization state of a molecule at a given pH. |
| Steric/Topological | Molar Refractivity (MR) | Relates to the volume of a molecule and its polarizability. |
| Steric/Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms; correlates with membrane permeability. |
| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals; relate to reactivity and charge transfer. |
This table provides a general overview of parameters commonly used in QSAR methodologies. researchgate.net
Structure Activity Relationship Studies Sar in Chemical Biology Contexts
Influence of Substituent Effects on Molecular Recognition and Binding (In Vitro)
The interaction of a small molecule with its biological target is fundamentally governed by its three-dimensional structure and electronic properties. In the case of heterocyclic compounds like oxadiazole derivatives, the nature and position of substituents play a critical role in molecular recognition and binding affinity.
Studies on related heterocyclic systems, such as benzodiazepines, demonstrate that substituent choice is crucial for potency and receptor selectivity. chemisgroup.us For instance, the introduction of specific substituents can enhance binding to receptors like the γ-aminobutyric acid (GABA-A) receptor. chemisgroup.usresearchgate.net Smaller, appropriately placed groups are often more active, while larger, bulkier groups may hinder binding. chemisgroup.us
In the context of oxadiazoles, SAR studies reveal that both electrostatic and steric factors are key. For aromatic interactions, electron-donating substituents (e.g., -NH2, -OH, -CH3) and electron-withdrawing substituents (e.g., -NO2, -CN, halogens) can significantly alter the electronic distribution of the aromatic rings, thereby influencing how the molecule interacts with the binding site of a protein. capes.gov.br The stabilization of these interactions is often correlated with the electrostatic energy, which is modulated by the substituent. capes.gov.br For example, in some T-shaped complex systems, electron-accepting groups favor an axial substituent conformation, while electron-donating groups favor a facial conformation, directly impacting the binding geometry. capes.gov.br
Analysis of Structural Features Governing Enzyme Inhibition (e.g., Urease Activity) in Preclinical Models
Oxadiazole derivatives have been extensively studied as inhibitors of various enzymes, with urease being a prominent target. Urease inhibition is a key strategy against infections caused by bacteria like Helicobacter pylori. SAR studies on 1,3,4-oxadiazole (B1194373) derivatives have identified key structural features that determine their inhibitory potency.
The position of substituents on the terminal benzene (B151609) ring is a critical determinant of activity. Research shows that substitutions at the 2- and 4-positions are generally favorable for high urease inhibition activity. nih.gov For instance, a 1,3,4-oxadiazole derivative bearing a 4-chlorobenzyl ring was found to be the most potent inhibitor in one study, with an IC₅₀ value of 1.15 µM, approximately 20-fold more active than the standard inhibitor thiourea. nih.gov
The electronic nature of the substituents is also paramount. Compounds with electron-donating methoxy (B1213986) groups at the ortho- and para-positions showed stronger inhibitory activities than those with the same groups at the meta-position. nih.gov The presence of halogens such as fluorine (F) and chlorine (Cl), as well as the methoxy group (OCH₃), at the 2- or 4-positions correlates with higher potency. nih.gov
| Derivative Type | Substituent and Position | Target Enzyme | IC₅₀ (µM) | Reference |
| 1,3,4-Oxadiazole | 4-Chlorobenzyl | Jack bean urease | 1.15 ± 0.2 | nih.gov |
| 1,3,4-Oxadiazole | 2,3,4-Trimethoxy | Jack bean urease | 5.60 ± 0.11 | nih.gov |
| 1,3,4-Oxadiazole | 4-Fluorobenzyl | Jack bean urease | 5.75 ± 0.15 | nih.gov |
| 1,3,4-Oxadiazole | 2,4-Dichlorobenzyl | Jack bean urease | 6.22 ± 0.19 | nih.gov |
| Flavonoid Analogue | L12 | Urease | 1.207 | nih.gov |
| Flavonoid Analogue | L2 | Urease | 1.343 | nih.gov |
Correlations between Oxadiazole Structural Modifications and In Vitro Antimicrobial Activity
The oxadiazole scaffold is a cornerstone in the development of new antimicrobial agents, particularly against resilient Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net SAR studies on 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole derivatives have established clear correlations between structural changes and antimicrobial efficacy, typically measured by the Minimum Inhibitory Concentration (MIC).
A general trend indicates that hydrophobic substituents, especially halogens, are well-tolerated and often enhance activity. nih.gov For example, in one series of 1,2,4-oxadiazoles, adding an extra fluorine or chlorine at the 3-position of a 4-chloropyrazole ring retained potent activity against S. aureus. nih.gov Similarly, introducing a trifluoromethoxy or methoxy group also maintained activity. nih.gov
Conversely, the introduction of hydrogen-bond-donating substituents, such as in phenol (B47542) or benzyl (B1604629) alcohol derivatives, tends to decrease antimicrobial activity. nih.govconicet.gov.ar Polar substituents on aliphatic systems also lead to inactive compounds. conicet.gov.ar Furthermore, replacing a phenyl ring with most heteroaromatic or heteroaliphatic systems, such as pyridine (B92270) or piperidine, has been shown to be detrimental to activity. nih.govconicet.gov.ar
| Derivative Class | Structural Modification (Ring D) | Target Organism | MIC (µg/mL) | Reference |
| 1,2,4-Oxadiazole | 4-Fluorophenyl (59a) | S. aureus | 2 | nih.gov |
| 1,2,4-Oxadiazole | 3,4-Difluorophenyl (59b) | S. aureus | 2 | nih.gov |
| 1,2,4-Oxadiazole | 4-Chlorophenyl (69a) | S. aureus | 1 | nih.gov |
| 1,2,4-Oxadiazole | 3,4-Dichlorophenyl (69b) | S. aureus | 1 | nih.gov |
| 1,2,4-Oxadiazole | 4-Phenol (79a) | S. aureus | 16 | nih.gov |
| 1,2,4-Oxadiazole | 2-Benzyl alcohol (88a) | S. aureus | >128 | nih.gov |
| 1,2,4-Oxadiazole | Pyridine (107a) | S. aureus | >128 | nih.govconicet.gov.ar |
Structure-Driven Modulation of In Vitro Antioxidant Properties of Oxadiazole Derivatives
Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key research area. Derivatives of 1,3,4-oxadiazole have demonstrated significant antioxidant potential, and SAR studies have elucidated the structural features responsible for this activity. nih.govnih.gov
The antioxidant capacity is often evaluated through assays measuring the scavenging of free radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and hydroxyl radicals. mdpi.comresearchgate.net A crucial structural requirement for antioxidant activity in many heterocyclic compounds is the presence of at least one hydroxyl (-OH) group. mdpi.comnih.gov
In studies of 1,3,4-oxadiazole derivatives, the presence and position of electron-donating groups enhance antioxidant effects. nih.govnih.gov For example, compounds with methoxy (-OCH₃) groups showed notable radical scavenging activity. nih.gov Theoretical studies using Density Functional Theory (DFT) have further explained these mechanisms, highlighting the importance of hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SETPT) pathways. nih.gov The presence of electron-donating groups on phenyl rings attached to the oxadiazole core enhances their free radical neutralizing capacity. nih.gov
Investigating Structural Determinants for In Vitro Cell Proliferation Inhibition and Apoptosis Induction
The 1,3,4-oxadiazole nucleus is a privileged scaffold in the design of anticancer agents, with derivatives showing activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis (programmed cell death). nih.govnih.gov
SAR studies have shown that the cytotoxic effects of these derivatives are highly dependent on the nature of the substituents. For instance, in a series of 2,5-diaryl-1,3,4-oxadiazoles tested against colon (HT-29) and breast (MDA-MB-231) adenocarcinoma cell lines, all compounds reduced cell viability and induced apoptosis. nih.gov The MDA-MB-231 cell line was found to be more sensitive to these compounds. nih.gov
The mechanism of action is often linked to the inhibition of key cellular targets like growth factor receptors (e.g., EGFR) or signaling proteins (e.g., STAT3). nih.govnih.gov The lipophilicity of the molecule can also play a role; a highly lipophilic dibenzyl derivative of 1,3,4-oxadiazole demonstrated superior anti-proliferative properties against the MCF-7 breast cancer cell line. nih.gov In other cases, hydrophobic substituents like chlorine or methyl groups at the para position of a phenyl ring led to greater cytotoxicity, likely due to increased lipophilicity and better cell uptake. nih.gov The induction of apoptosis is a primary mechanism, confirmed by techniques such as Annexin V/PI staining and DNA fragmentation analysis, which show an increase in apoptotic cell populations following treatment. nih.govmdpi.comnih.gov
| Derivative Class | Substituent/Compound | Cell Line | Activity Metric | Result | Reference |
| 1,3,4-Oxadiazole | Dibenzyl derivative (4) | MCF-7 (Breast) | Anti-proliferative | Most lipophilic, most active | nih.gov |
| 1,3,4-Oxadiazole | Benzimidazole derivative (5) | MCF-7 (Breast) | Cytotoxicity (IC₅₀) | Stronger than 5-fluorouracil | nih.gov |
| 1,3,4-Oxadiazole | Compound 3e | MDA-MB-231 (Breast) | Cytotoxicity | Promising effect | nih.gov |
| 1,3,4-Oxadiazole | Compound 3e | HT-29 (Colon) | Cytotoxicity | Active | nih.gov |
| Phenoxyacetamide | Compound I | HepG2 (Liver) | Cytotoxicity (IC₅₀) | 1.43 µM (vs 5.32 µM for 5-FU) | mdpi.comnih.gov |
| Phenoxyacetamide | Compound I | HepG2 (Liver) | Apoptosis Induction | 24.5-fold increase in apoptotic cells | mdpi.comnih.gov |
| COX-2 Inhibitor Analogue | Compound E (p-CH₃) | Hela (Cervical) | Cytotoxicity | High | nih.gov |
| COX-2 Inhibitor Analogue | Compound G (p-Cl) | Hela (Cervical) | Cytotoxicity | High | nih.gov |
Advanced Spectroscopic Characterization Techniques for 1,4,5 Oxadiazepane Derivatives
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1,4,5-oxadiazepane (B1588983) derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a wealth of information regarding the molecular framework and stereochemistry.
In the ¹H NMR spectrum of a simple derivative like hexahydro-1,4,5-oxadiazepine, the protons on the carbon atoms adjacent to the nitrogen and oxygen atoms would exhibit characteristic chemical shifts. For instance, the methylene (B1212753) protons neighboring the oxygen atom (e.g., at C2 and C7) would typically appear at a different chemical shift compared to those adjacent to the nitrogen atoms (e.g., at C3 and C6). The coupling patterns between these protons, observable in the ¹H NMR and further clarified by Correlation Spectroscopy (COSY), reveal the connectivity within the seven-membered ring.
Two-dimensional NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, which is fundamental for stereochemical determination. sdsu.eduscience.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions, allowing for the tracing of the proton network within the molecule. sdsu.eduscience.govyoutube.comnih.gov For a 1,4,5-oxadiazepane derivative, COSY would show correlations between adjacent methylene protons, confirming the ring structure.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduscience.govyoutube.comnih.gov It provides a direct link between the proton and carbon spectra, simplifying the assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.eduscience.govyoutube.comnih.gov HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of a molecule, which is essential for confirming the substitution pattern on the 1,4,5-oxadiazepane ring.
The stereochemistry of substituents on the ring can be elucidated through Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY). These experiments detect through-space interactions between protons that are close to each other, providing insights into their relative spatial orientation (e.g., cis or trans).
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Substituted 1,4,5-Oxadiazepane Derivative
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C2 | 3.85 | t | 5.5 | 70.5 | H3, H7 |
| C3 | 3.10 | t | 5.5 | 52.1 | H2, H-substituent |
| C6 | 3.25 | m | - | 55.8 | H7, H-substituent |
| C7 | 3.95 | m | - | 72.3 | H6 |
| N4-Substituent | Varies | - | - | Varies | H3, H6 |
| N5-Substituent | Varies | - | - | Varies | H3, H6 |
Note: This table is illustrative and actual chemical shifts and coupling constants will vary depending on the specific substituents and the solvent used.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational isomers. researchgate.net These techniques are complementary and their combined use can lead to a more complete vibrational assignment.
The FT-IR and Raman spectra of 1,4,5-oxadiazepane derivatives would be characterized by specific vibrational modes of the seven-membered ring. The C-O-C stretching vibrations of the ether linkage would typically appear in the fingerprint region of the FT-IR spectrum, often between 1150 and 1050 cm⁻¹. The C-N stretching vibrations would also be present in this region. The N-H stretching vibrations, if present (in the case of secondary amines), would be observed as a broader band in the region of 3300-3500 cm⁻¹.
Conformational analysis of the flexible seven-membered ring can be aided by vibrational spectroscopy. researchgate.net Different conformers (e.g., chair, boat, twist-boat) will have slightly different vibrational frequencies. By studying the spectra at different temperatures or in different solvents, it may be possible to identify the presence of multiple conformers and, in some cases, to determine their relative stabilities. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict the vibrational spectra of different conformers and aid in their assignment. nih.gov
Table 2: Expected Vibrational Bands for a 1,4,5-Oxadiazepane Derivative
| Wavenumber (cm⁻¹) | Assignment | Technique |
| 3300-3500 | N-H stretch (if present) | FT-IR |
| 2850-3000 | C-H stretch | FT-IR, Raman |
| 1400-1500 | CH₂ scissoring | FT-IR, Raman |
| 1150-1050 | C-O-C stretch | FT-IR |
| 1000-1200 | C-N stretch | FT-IR, Raman |
| Below 1000 | Ring deformations | FT-IR, Raman |
Note: The exact positions and intensities of the bands will be influenced by the specific substitution pattern and the physical state of the sample.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For 1,4,5-oxadiazepane hydrochloride, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the protonated molecular ion [M+H]⁺, confirming the molecular weight of the free base. sdsu.edu
Under harsher ionization conditions, such as electron ionization (EI), or through tandem mass spectrometry (MS/MS) experiments, the molecule will fragment in a predictable manner. The fragmentation pattern provides a fingerprint that can be used for structural elucidation. For a 1,4,5-oxadiazepane ring, characteristic fragmentation pathways would involve the cleavage of the bonds adjacent to the heteroatoms.
For example, α-cleavage next to the nitrogen or oxygen atoms is a common fragmentation pathway for amines and ethers. libretexts.orgmiamioh.edu The loss of small, stable neutral molecules is also a possibility. Analysis of the fragmentation of derivatives, such as 4,5-diacetylhexahydro-1,4,5-oxadiazepine, would show characteristic losses of the acetyl groups. rsc.org The study of these fragmentation patterns is crucial for confirming the identity of a synthesized compound and for distinguishing it from potential isomers. mdpi.comresearchgate.net
Table 3: Plausible Mass Spectrometric Fragments for 1,4,5-Oxadiazepane
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| [M+H]⁺ | Protonated molecule | ESI |
| M-29 | [M-C₂H₅]⁺ | α-cleavage at C2-C3 |
| M-30 | [M-CH₂NH]⁺ | Ring cleavage |
| M-44 | [M-C₂H₄O]⁺ | Ring cleavage with rearrangement |
Note: This table presents hypothetical fragmentation pathways. The actual fragmentation will depend on the ionization method and the structure of the specific derivative.
X-ray Crystallography for Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and torsional angles, which together define the conformation of the molecule and the stereochemistry of its substituents.
For a 1,4,5-oxadiazepane derivative that forms suitable single crystals, X-ray diffraction analysis can unambiguously determine the conformation of the seven-membered ring (e.g., chair, boat, or an intermediate twist conformation). rsc.org It would also definitively establish the relative and absolute stereochemistry of any chiral centers. In the case of this compound, the crystal structure would also reveal the location of the chloride counter-ion and the nature of the hydrogen bonding interactions between the protonated amine and the chloride ion. nih.gov
The data obtained from X-ray crystallography serves as a benchmark for validating the conformational analyses performed using spectroscopic and computational methods.
Table 4: Illustrative Crystallographic Data for a Hypothetical 1,4,5-Oxadiazepane Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.871 |
| β (°) | 105.3 |
| Volume (ų) | 985.2 |
| Z | 4 |
| Key Bond Length (C-O) | 1.43 Å |
| Key Bond Length (C-N) | 1.47 Å |
| Key Torsion Angle | Varies (defines ring conformation) |
Note: This is an example of the type of data obtained from an X-ray crystal structure analysis. Actual values will be specific to the crystal being studied.
Applications in Chemical Biology and Materials Science
1,4,5-Oxadiazepane (B1588983) as a Versatile Building Block in Organic Synthesis
1,4,5-Oxadiazepane hydrochloride and its derivatives are recognized as valuable building blocks in the field of organic synthesis. biosynth.com The seven-membered ring structure, containing one oxygen and two nitrogen atoms, provides a unique scaffold for creating more complex molecules. This structural feature contributes to its reactivity and makes it a useful component in the synthesis of a variety of compounds, including pharmaceuticals and other fine chemicals. biosynth.com
The versatility of the 1,4,5-oxadiazepane scaffold is evident in its application in drug discovery and the creation of biologically active molecules. ontosight.ai For instance, researchers have explored the synthesis of novel tricyclic scaffolds by fusing a pyranose ring with the seven-membered ring of a 1,2,3,4-tetrahydrobenzo[e] biosynth.comgoogle.comdiazepin-5-one and the related oxazepine. nih.gov This work highlights the potential of using sugar-based compounds in conjunction with oxadiazepane structures to generate diverse and potentially bioactive molecules. nih.gov
Furthermore, the 1,4,5-oxadiazepane ring system can be modified through reactions like alkylation and acylation, allowing for the introduction of various functional groups and further diversification of the resulting molecular structures. ontosight.ai
Role as a Process Intermediate in the Synthesis of Complex Heterocyclic Compounds
This compound serves as a crucial process intermediate in the synthesis of various complex heterocyclic compounds. biosynth.com Heterocyclic compounds are a major class of organic molecules with wide-ranging applications, and the use of 1,4,5-oxadiazepane facilitates the construction of these intricate structures.
One of the most significant applications of 1,4,5-oxadiazepane as an intermediate is in the production of herbicides, particularly those of the tetrahydropyrazolodione type. google.comgoogle.com A notable example is the synthesis of Pinoxaden, a selective herbicide used in cereal crops. google.comresearchgate.net In the synthesis of Pinoxaden, 1,4,5-oxadiazepane dihydrochloride (B599025) is reacted with a malonate derivative in the presence of an acid-binding agent to form a key intermediate. google.com This intermediate is then further reacted to produce the final Pinoxaden molecule. google.comgoogle.com
The synthesis of other complex heterocyclic systems also benefits from the use of 1,4,5-oxadiazepane. For example, it has been used in the preparation of various nitrogen-containing heterocycles and dyes. The ability of the oxadiazepane ring to participate in ring-closure reactions and act as a scaffold makes it an important tool for synthetic chemists. dntb.gov.ua
Exploration of Oxadiazepane Derivatives as Chemical Probes for Biological Systems
Derivatives of the 1,4,5-oxadiazepane scaffold are being investigated for their potential as chemical probes to study biological systems. The unique three-dimensional structure and chemical properties of these compounds make them suitable for interacting with biological targets.
For example, a series of 2,4-disubstituted 1,4-oxazepane (B1358080) derivatives have been synthesized and evaluated as selective ligands for the dopamine (B1211576) D4 receptor. nih.gov Understanding the structure-activity relationship of these compounds can provide insights into the binding requirements of the D4 receptor, which is a target for the development of antipsychotic drugs. nih.gov
The exploration of oxadiazepane derivatives extends to other areas of medicinal chemistry. The 1,2,4-oxadiazole (B8745197) ring, a related heterocyclic structure, has been incorporated into numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov While distinct from 1,4,5-oxadiazepane, the success of oxadiazole-containing compounds highlights the general potential of oxygen- and nitrogen-containing heterocyclic scaffolds in drug discovery and as chemical probes.
Integration of Oxadiazepane Scaffolds into Novel Materials (e.g., Optical Materials)
The integration of 1,4,5-oxadiazepane scaffolds into novel materials is an emerging area of research. The unique structural and electronic properties of this heterocyclic system suggest potential applications in materials science. For example, the incorporation of such scaffolds could influence the optical or electronic properties of a material.
While direct examples of this compound being used in optical materials are not extensively documented in the provided search results, the synthesis of related heterocyclic compounds for such purposes is known. For instance, the synthesis of novel heterocyclic compounds from oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes has been explored, with predictive analyses suggesting potential applications in areas like oncology. nih.gov This indicates a broader interest in the properties of novel heterocyclic systems for various applications, which could extend to materials science.
The ability to synthesize polymers and coordination polymers using 1,4,5-oxadiazepane dihydrochloride as a building block further points to its potential in creating new materials with tailored properties. The arrangement of these heterocyclic units within a polymeric structure could lead to materials with interesting and useful characteristics.
Utilization as Catalysts in Organic Transformations
1,4,5-Oxadiazepane dihydrochloride and its derivatives can function as catalysts in various organic transformations. Their catalytic activity often stems from the presence of the nitrogen atoms within the seven-membered ring, which can act as Lewis bases or participate in other catalytic cycles.
The compound is noted to act as a catalyst in reactions that lead to the formation of complex organic molecules, particularly in the synthesis of nitrogen heterocycles. This catalytic role facilitates the efficient construction of these important molecular frameworks.
While the specific mechanisms of catalysis involving 1,4,5-oxadiazepane are not detailed in the provided search results, the general principle of using amine-containing compounds as organocatalysts is well-established. For example, biocatalysis, which often employs enzymes with amine functionalities, is a growing field for the synthesis of chiral amines and other valuable chemicals. mdpi.com The development of asymmetric catalytic strategies using organocatalysts for the synthesis of seven-membered heterocycles like tetrahydro-1,4-benzodiazepin-2-ones further underscores the importance of this class of compounds in catalysis. chemistryviews.org
Applications in Agrochemical Research, specifically as Herbicide Precursors (e.g., Pinoxaden Derivatives, excluding formulation or direct application data)
A significant application of this compound is in agrochemical research, specifically as a precursor for the synthesis of herbicides. The most prominent example is its use in the production of Pinoxaden. google.comresearchgate.netnih.gov
Pinoxaden is a post-emergence herbicide that is effective against grass weeds in cereal crops. researchgate.netnih.gov The synthesis of Pinoxaden involves the reaction of 1,4,5-oxadiazepane dihydrochloride with a substituted phenylmalonate derivative. google.comgoogle.com This reaction forms a key intermediate, 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d] biosynth.comgoogle.comgoogle.comoxadiazepine-7,9-dione, which is then acylated to yield Pinoxaden. google.com
The discovery and development of Pinoxaden involved the optimization of a new class of 3-hydroxy-4-phenyl-5-oxo-pyrazolines, where the incorporation of the biosynth.comgoogle.comgoogle.comoxadiazepane ring was a key structural feature that led to the desired herbicidal activity and crop selectivity. researchgate.netnih.gov The process for preparing these biosynth.comgoogle.comgoogle.com-oxadiazepine derivatives for use as herbicide intermediates has been the subject of patent applications, highlighting the commercial importance of this application. google.comgoogle.com
Future Directions in 1,4,5 Oxadiazepane Research
Exploration of Expanded Chemical Space through Advanced Derivatization
The 1,4,5-oxadiazepane (B1588983) core is a valuable scaffold whose utility can be significantly expanded through derivatization. ontosight.ai The nitrogen atoms within the seven-membered ring are amenable to various chemical modifications, such as alkylation and acylation, allowing for the creation of a diverse library of analogues. ontosight.ai The synthesis of 4,5-diacetylhexahydro-1,4,5-oxadiazepine is a prime example of how the ring's nitrogen atoms can be functionalized, and these acyl groups can be subsequently removed or replaced to introduce other functionalities. google.comnih.gov
Future work should focus on developing advanced and systematic derivatization protocols to explore a wider chemical space. This involves moving beyond simple acylation to introduce a broad range of functional groups, thereby modulating the compound's physicochemical properties such as polarity, solubility, and stereochemistry. Drawing inspiration from derivatization strategies used for other nitrogen-containing heterocycles, researchers could explore reactions like reductive amination, arylation, and multicomponent reactions to build molecular complexity. researchgate.net Developing robust protocols, similar to those used for the unambiguous identification of complex monosaccharide mixtures, would enable the controlled synthesis and subsequent analysis of novel 1,4,5-oxadiazepane derivatives. nih.gov This systematic expansion of derivatives is crucial for uncovering new structure-activity relationships and tailoring the scaffold for specific applications.
Deeper Mechanistic Understanding via Integrated Computational and Experimental Approaches
While synthetic routes to 1,4,5-oxadiazepanes exist, a deep mechanistic understanding of the underlying reactions is often lacking. google.comgoogle.com Future research would greatly benefit from an integrated approach that combines experimental studies with high-level computational modeling to elucidate reaction mechanisms, conformational preferences, and potential tautomeric forms of the 1,4,5-oxadiazepane ring system.
For instance, detailed computational studies using Density Functional Theory (DFT) have been instrumental in understanding the racemization mechanisms of related benzodiazepine (B76468) structures. nih.gov Such studies can map potential energy surfaces for proposed reaction pathways, such as ring-opening/ring-closing tautomerism, and predict energy barriers that can be compared with experimental kinetic data. nih.gov This synergy between theory and experiment can confirm or rule out proposed mechanisms. nih.gov Applying these integrated methods to the synthesis of 1,4,5-oxadiazepanes could lead to more rational process optimization, improved yields, and better control over product selectivity. Furthermore, computational models can predict the stability and reactivity of novel derivatives, guiding synthetic efforts toward the most promising targets before they are pursued in the laboratory. nih.gov
| Research Question | Experimental Approach | Computational Approach | Potential Insight |
| Reaction Mechanism | Kinetic studies, intermediate trapping, isotopic labeling. | DFT calculations of transition states and reaction energy profiles. nih.gov | Elucidation of the precise pathway for ring formation and deprotection, enabling rational optimization. |
| Conformational Analysis | NMR spectroscopy, X-ray crystallography. | Molecular mechanics and dynamics simulations. | Understanding the preferred 3D structure and its influence on properties and reactivity. |
| Tautomerism/Stability | pH-rate profile analysis, spectroscopic studies under various conditions. | Calculation of relative energies of different tautomers (e.g., ring-chain tautomers). nih.gov | Predicting the stability of the heterocyclic ring under different chemical environments. |
Investigation of New Applications in Emerging Fields of Chemical Biology and Advanced Materials
The 1,4,5-oxadiazepane scaffold holds significant promise for applications beyond its current use as a chemical intermediate. ontosight.ai Preliminary research has suggested that derivatives of this heterocycle may possess interesting biological properties, including potential antimicrobial, antiviral, and anticancer activities. ontosight.ai
In the field of chemical biology , future efforts should be directed at synthesizing and screening libraries of 1,4,5-oxadiazepane derivatives to systematically investigate these potential biological activities. The scaffold could serve as a starting point for developing novel chemical probes to study biological pathways or as a core structure for new therapeutic agents. ontosight.ai The successful development of other oxadiazole-based compounds as inhibitors of enzymes like monoamine oxidase and acetylcholinesterase suggests that the 1,4,5-oxadiazepane ring could be a valuable pharmacophore. mdpi.comrsc.org
In the realm of advanced materials , research has indicated that 1,4,5-oxadiazepine derivatives can be utilized in the development of new polymers and coatings. The unique seven-membered ring structure can be incorporated into polymer backbones or used as a modifying agent to tailor material properties. Future investigations could explore the synthesis of novel monomers based on the 1,4,5-oxadiazepane ring for the creation of specialty polymers with enhanced thermal stability, mechanical strength, or unique optical properties. The ability to functionalize the nitrogen atoms provides a handle for cross-linking or for tuning the polymer's interaction with other materials.
Advancements in High-Throughput Screening for Structure-Function Relationships within Non-Clinical Contexts
To efficiently unlock the potential of the expanded chemical space described in section 8.2, advancements in screening methodologies are essential. High-throughput screening (HTS) offers an unbiased and rapid approach to discover novel functions of 1,4,5-oxadiazepane derivatives in various non-clinical contexts. nih.gov
By creating diverse libraries of 1,4,5-oxadiazepane analogues, researchers can perform large-scale screening against a multitude of targets. nih.gov In chemical biology, this could involve assays for enzyme inhibition, receptor binding, or antimicrobial activity against panels of clinically relevant pathogens. nih.gov In materials science, HTS methods could be adapted to rapidly assess properties like thermal stability, solubility in different polymer matrices, or catalytic activity.
The data generated from these HTS campaigns would be invaluable for establishing quantitative structure-function relationships (QSFR). By correlating the structural features of different derivatives with their measured activity or properties, researchers can build predictive models. This data-driven approach, which has been successfully used to identify novel radioprotectors and antibacterials from small molecule libraries, would accelerate the discovery of lead compounds for specific applications and guide the next cycle of rational design and synthesis. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4,5-Oxadiazepane hydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of amino alcohol precursors under acidic conditions, followed by hydrochloride salt formation. Critical parameters include pH control during cyclization, reaction temperature (optimal range: 60–80°C), and stoichiometric ratios of reagents. For example, intermediates like Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate ( ) are often used to protect reactive sites. Post-synthetic purification via recrystallization or chromatography is essential to achieve >95% purity .
Q. How does the molecular structure of this compound contribute to its reactivity and potential biological interactions?
- Methodological Answer : The seven-membered heterocyclic ring containing one oxygen and two nitrogen atoms enables hydrogen bonding and dipole interactions, critical for binding to biological targets like GABA receptors ( ). The hydrochloride salt enhances solubility in aqueous media, facilitating in vitro assays. Substituents on the oxadiazepane ring (e.g., fluorobenzyl groups) can modulate pharmacokinetic properties, as seen in structurally related compounds () .
Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms ring structure and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For stability studies, HPLC with UV detection (e.g., using sodium heptanesulfonate buffer, pH 3.5) is recommended to monitor degradation products () .
Advanced Research Questions
Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives against Gram-positive bacteria?
- Methodological Answer : Studies suggest that derivatives with electron-withdrawing substituents (e.g., fluorine) disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins. Comparative assays using Staphylococcus aureus and Bacillus subtilis under varying pH conditions (4.0–7.4) reveal pH-dependent efficacy, with optimal activity at neutral pH (). Structure-activity relationship (SAR) models further highlight the necessity of the oxadiazepane core for target engagement .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or structural modifications (e.g., tert-butyl ester vs. free carboxylic acid derivatives). To address this, standardized protocols (e.g., fixed incubation times, controlled temperature) and head-to-head comparisons of derivatives under identical conditions are essential. For example, a 2023 study demonstrated that replacing the tert-butyl group with a methyl ester increased CNS bioavailability by 40% () .
Q. What experimental strategies are recommended to assess the stability of this compound under different pH and temperature conditions?
- Methodological Answer : Accelerated stability studies using buffers (pH 1.2–9.0) at 40°C/75% relative humidity (ICH guidelines) can predict degradation pathways. HPLC-MS identifies primary degradation products (e.g., ring-opened amines or oxidized species). For thermal stability, differential scanning calorimetry (DSC) determines decomposition onset temperatures (>150°C in inert atmospheres) () .
Q. How can computational modeling optimize the synthetic routes for this compound derivatives with improved bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction energetics for cyclization steps, identifying transition states that favor high-yield pathways. Molecular docking simulations (e.g., AutoDock Vina) screen derivatives against targets like monoamine transporters, prioritizing candidates with binding energies <−8 kcal/mol. A 2025 study combined these methods to design a derivative with 3-fold higher serotonin reuptake inhibition ( ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
